molecular formula C10H8FNO B1336327 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde CAS No. 815586-68-6

5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1336327
CAS No.: 815586-68-6
M. Wt: 177.17 g/mol
InChI Key: FISQQNGEDJOACY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-fluoroindole with N,N,N’,N’-tetramethylethylenediamine under specific conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated indoles on biological systems. It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of antiviral, anticancer, and anti-inflammatory agents. Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

  • 5-Fluoroindole-3-carboxaldehyde
  • 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde
  • 5-Fluoro-3-phenyl-1H-indole-2-carbaldehyde

Comparison: Compared to other similar compounds, 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISQQNGEDJOACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424371
Record name 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815586-68-6
Record name 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry DMF (0.6 mL) was added slowly to POCl3 (0.9 mL) at room temperature under nitrogen atmosphere, and the mixture stirred for 5 minutes. 5-fluoro-2-methyl-1H-indole (149 mg, 1.0 mmol) was dissolved in 5 mL dry DMF and added slowly to the rapidly stirring mixture to keep the temperature below 35° C. After stirring for 2 h at room temperature, the reaction mixture was poured into 30 mL ice water. The aqueous layer was basified (30 mL 1.0 N NaOH) and extracted into methylene chloride. The organic layer was washed with water (1×50 mL), brine (1×50 mL), and dried over Na2SO4. The solvent was removed in vacuo to yield an off-white solid. The solid was brought up in 1:3 MeOH/methylene chloride and filtered through a short plug of silica to remove colored impurities. The dried-down solid was then washed with dry acetonitrile to provide the product 5-fluoro-2-methyl-1H-indole-3-carbaldehyde as a crystalline white solid (105 mg, 55% yield) after drying. 1H NMR (400 mHz, DMSO-d6) δ 12.10 (s, 1H), 10.03 (s, 1H), 7.72 (dd, J=9.7, 2.6 Hz, 1H), 7.38 (dd, J=8.8, 4.5 Hz, 1H), 7.01 (dt, J=9.2, 2.6 Hz, 1H), 3.34 (s, 1H), 2.68 (s, 3H).
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
MeOH methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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